molecular formula C19H21N3O4 B8549228 Z-Phe-NHNH-CO-CH3

Z-Phe-NHNH-CO-CH3

Cat. No.: B8549228
M. Wt: 355.4 g/mol
InChI Key: QATWBVVHTHFBLX-KRWDZBQOSA-N
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Description

Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its complex structure, which includes a benzyl group, an acetylhydrazinecarbonyl moiety, and a phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines .

Scientific Research Applications

Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(1S)-1-(N’-acetylhydrazinecarbonyl)-2-phenylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-(2-acetylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C19H21N3O4/c1-14(23)21-22-18(24)17(12-15-8-4-2-5-9-15)20-19(25)26-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,25)(H,21,23)(H,22,24)/t17-/m0/s1

InChI Key

QATWBVVHTHFBLX-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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